molecular formula C9H6F4O B1405227 4-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde CAS No. 1373921-14-2

4-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde

Cat. No. B1405227
M. Wt: 206.14 g/mol
InChI Key: FWHHVASQHPGQBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde is a chemical compound with the CAS Number: 1373921-14-2 . It has a molecular weight of 206.14 . The IUPAC name for this compound is 4-fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde .


Molecular Structure Analysis

The InChI code for 4-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde is 1S/C9H6F4O/c1-5-2-6(4-14)3-7(8(5)10)9(11,12)13/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

4-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

  • Agrochemical and Pharmaceutical Industries
    • Summary of Application : Trifluoromethylpyridines (TFMP), which can be synthesized using 4-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests .
    • Methods of Application : The major use of TFMP derivatives is in the protection of crops from pests . Various methods of synthesizing 2,3,5-DCTF, a TFMP derivative, have been reported .
    • Results or Outcomes : Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Synthesis of Pyrazolopyridine UR-13756

    • Summary of Application : 4-Fluorobenzaldehyde, a compound similar to 4-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde, has been used in the preparation of pyrazolopyridine UR-13756 .
    • Methods of Application : The specific methods of synthesis are not provided in the source, but typically involve organic synthesis techniques .
    • Results or Outcomes : The specific outcomes of this synthesis are not provided in the source .
  • Trifluoromethyl Group in Agrochemical and Pharmaceutical Chemistry

    • Summary of Application : The trifluoromethyl group, which is present in 4-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde, is becoming more important in both agrochemical research and pharmaceutical chemistry .
    • Methods of Application : The trifluoromethyl group can be incorporated into various compounds to increase their stability, lipophilicity, and electronegativity .
    • Results or Outcomes : The specific outcomes of this application are not provided in the source .
  • Synthesis of Pyrazolopyridine UR-13756

    • Summary of Application : 4-Fluorobenzaldehyde, a compound similar to 4-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde, has been used in the preparation of pyrazolopyridine UR-13756 .
    • Methods of Application : The specific methods of synthesis are not provided in the source, but typically involve organic synthesis techniques .
    • Results or Outcomes : The specific outcomes of this synthesis are not provided in the source .
  • Trifluoromethyl Group in Agrochemical and Pharmaceutical Chemistry

    • Summary of Application : The trifluoromethyl group, which is present in 4-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde, is becoming more important in both agrochemical research and pharmaceutical chemistry .
    • Methods of Application : The trifluoromethyl group can be incorporated into various compounds to increase their stability, lipophilicity, and electronegativity .
    • Results or Outcomes : The specific outcomes of this application are not provided in the source .

Safety And Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O/c1-5-2-6(4-14)3-7(8(5)10)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHHVASQHPGQBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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